molecular formula C7H16N2 B11754999 (3R,6S)-1,6-Dimethylpiperidin-3-amine

(3R,6S)-1,6-Dimethylpiperidin-3-amine

Cat. No.: B11754999
M. Wt: 128.22 g/mol
InChI Key: LTXJSFOJLSNNLC-NKWVEPMBSA-N
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Description

(3R,6S)-1,6-Dimethylpiperidin-3-amine is a chiral amine with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-1,6-Dimethylpiperidin-3-amine typically involves several steps starting from readily available precursors. One common method involves the use of D-glutamine as a starting material, which undergoes a series of reactions including Boc protection, catalytic hydrogenation, benzyl protection, and deprotection steps . Another method involves the use of 6-methylpyridin-3-amine as a starting material, which is subjected to similar protection and deprotection steps .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of specific solvents like ethanol, methanol, and dichloromethane, and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-1,6-Dimethylpiperidin-3-amine can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which can be further used in the synthesis of more complex molecules .

Scientific Research Applications

(3R,6S)-1,6-Dimethylpiperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,6S)-1,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved often include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R,6S)-1,6-Dimethylpiperidin-3-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This unique structure allows it to interact with molecular targets in a distinct manner, making it valuable in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R,6S)-1,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1

InChI Key

LTXJSFOJLSNNLC-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CN1C)N

Canonical SMILES

CC1CCC(CN1C)N

Origin of Product

United States

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